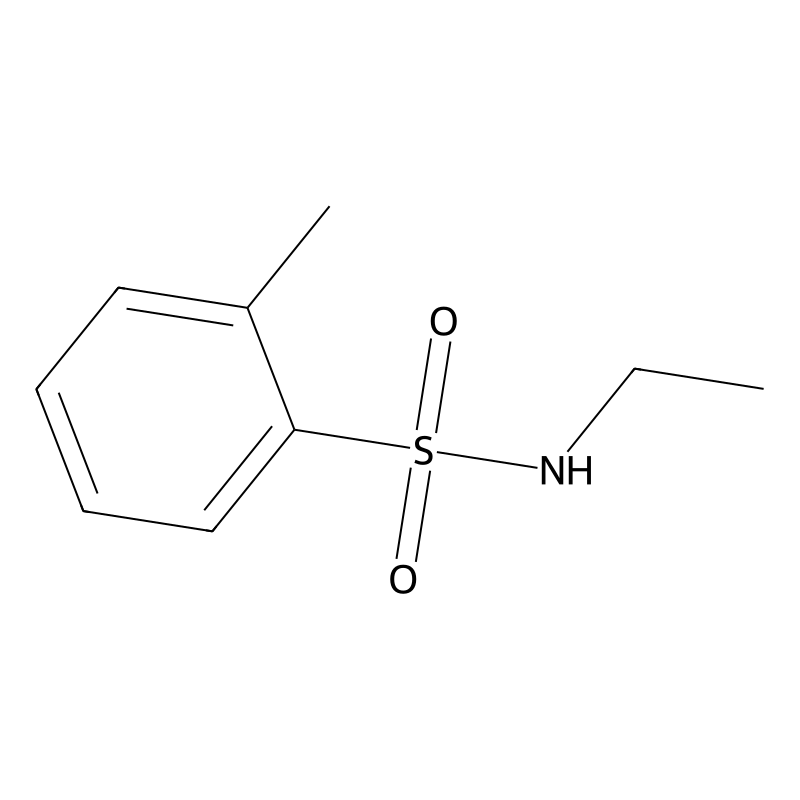

N-Ethyl-O-toluenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

N-Ethyl-O-toluenesulfonamide is a well-known organic compound with the chemical formula C₉H₁₃NO₂S. Its synthesis has been reported in several scientific papers, with various methods employed, including the reaction of o-toluenesulfonyl chloride with ethylamine []. These studies also detail the characterization of the synthesized compound using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy [, ].

Potential Applications:

While the specific scientific research applications of N-Ethyl-O-toluenesulfonamide are limited, its structural features have led to investigations of its potential uses in various fields:

Crystal engineering

The molecule's hydrogen bond donor and acceptor functionalities make it a potential candidate for constructing supramolecular assemblies through self-assembly processes [].

Material science

Research suggests N-Ethyl-O-toluenesulfonamide can be incorporated into polymer matrices to enhance their thermal and mechanical properties [].

Biological studies

Preliminary studies have explored the potential use of N-Ethyl-O-toluenesulfonamide as a precursor for the synthesis of biologically active molecules, although further research is needed to confirm its efficacy [].

N-Ethyl-O-toluenesulfonamide is an organic compound classified as an amide, with the molecular formula and a molecular weight of 199.27 g/mol. It appears as a viscous, slightly yellow liquid and is characterized by its low solubility in water, with a solubility of less than 0.01 g/100 mL at 18 °C . This compound is often utilized in various industrial applications due to its properties as a plasticizer and resin carrier.

- Reactivity with Azo and Diazo Compounds: It can react with azo and diazo compounds, leading to the formation of toxic gases .

- Combustion: The combustion of this compound generates mixed oxides of nitrogen (NOx) .

- Dehydration Reactions: When mixed with dehydrating agents like phosphorus pentoxide or thionyl chloride, it can yield corresponding nitriles .

- Basicity: As a weak base, it may react with strong acids to form salts, exhibiting acidic properties under certain conditions .

N-Ethyl-O-toluenesulfonamide has been noted for its potential biological effects. Studies indicate that it may cause skin irritation and other allergic reactions upon contact. Long-term exposure to high concentrations can lead to respiratory issues and other serious health effects, including inflammation of the skin and potential damage to lung function . Furthermore, it has been identified as a contact allergen in patch testing scenarios .

N-Ethyl-O-toluenesulfonamide is widely used across various industries:

- Plasticizers: It serves as a plasticizer in polyamide resins and cellulose-based materials, enhancing flexibility and durability .

- Coatings and Adhesives: The compound is compatible with hot melt adhesives and coatings, making it valuable in manufacturing processes .

- Pharmaceuticals: It is utilized in the formulation of certain pharmaceuticals due to its chemical properties .

- Electroplating Solutions: The compound finds applications in electroplating, contributing to the quality of metal coatings .

Research indicates that N-Ethyl-O-toluenesulfonamide may interact with various biological systems, particularly in relation to its allergenic potential. Studies have shown that exposure can lead to contact dermatitis and respiratory issues in sensitive individuals. Additionally, its interactions with other chemicals during industrial processes necessitate careful handling to avoid hazardous reactions, particularly when combined with strong reducing agents .

N-Ethyl-O-toluenesulfonamide shares structural similarities with several other sulfonamide compounds. Below is a comparison highlighting its uniqueness:

N-Ethyl-O-toluenesulfonamide's unique combination of chemical properties makes it particularly valuable in industrial applications while also posing specific health risks that necessitate careful handling. Its versatility as a plasticizer and resin carrier sets it apart from similar compounds, making it an important subject for further research into its applications and safety profiles.

Catalytic N-alkylation represents a cornerstone in the synthesis of N-ethyl-O-toluenesulfonamide. Transition-metal catalysts, particularly manganese and iron complexes, have demonstrated high efficiency in facilitating the coupling of toluenesulfonamide with ethanol or ethylating agents. For instance, a manganese(I) PNP pincer catalyst (5 mol%) enables N-ethylation of p-toluenesulfonamide in xylenes at 150°C, achieving 89% isolated yield. Similarly, iron(II) chloride paired with potassium carbonate (5 mol%) promotes N-alkylation via a hydrogen-borrowing mechanism, yielding >90% product under solvent-free conditions.

Table 1: Comparative Analysis of Catalytic N-Alkylation Systems

Notably, ruthenium-based systems, such as [Ru(p-cymene)Cl₂]₂ with dppf ligands, broaden substrate scope to include secondary alcohols, albeit requiring higher temperatures (160°C).

Solid Acid-Catalyzed Condensation Reactions

Solid acid catalysts offer sustainable pathways for N-ethyl-O-toluenesulfonamide synthesis. Montmorillonite K10 and alumina (Al₂O₃) have emerged as effective dehydrating agents. A study using Al₂O₃ under solvent-free conditions achieved 85–95% yields by facilitating condensation between toluenesulfonamide and ethylating agents. Similarly, montmorillonite K10 in microwave-assisted reactions reduced reaction times from 6 hours to 25 minutes while maintaining yields above 90%.

Table 2: Performance of Solid Acid Catalysts

| Catalyst | Reaction Mode | Time | Yield (%) | Source |

|---|---|---|---|---|

| Al₂O₃ | Solvent-free | 3 h | 92 | |

| Montmorillonite K10 | Microwave-assisted | 25 min | 94 | |

| Silica gel | Conventional heating | 6 h | 68 |

These systems minimize byproduct formation and enhance atom economy, particularly in solvent-free environments.

Solvent-Mediated Optimization in Sulfonamide Functionalization

Solvent selection critically influences reaction kinetics and regioselectivity. Polar aprotic solvents like t-amyl alcohol optimize manganese-catalyzed reactions, achieving 88% yield at 60°C. Conversely, nonpolar solvents (e.g., toluene) favor iron-mediated systems by stabilizing intermediates during hydrogen transfer. Water, though eco-friendly, often necessitates phase-transfer catalysts due to poor substrate solubility.

Table 3: Solvent Impact on Reaction Efficiency

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| t-AmylOH | Ca(NTf₂)₂ | 60 | 88 | |

| Toluene | FeCl₂/K₂CO₃ | 135 | 91 | |

| Water | Cp*Ir(biimH₂) | 100 | 74 |

Microwave irradiation in ethanol reduces reaction times by 50% compared to conventional heating, underscoring the synergy between solvent and energy input.

Regioselective Challenges in Ortho-Substituted Derivatives

Achieving ortho-selectivity in N-ethyl-O-toluenesulfonamide derivatives remains challenging due to competing para-directed pathways. Rhodium(III) catalysts with SO₂NHAc directing groups enable ortho-olefination, yielding benzofused sulfonamides with >90% regioselectivity. Magnesium bases like sBu₂Mg in toluene further enhance ortho-functionalization by coordinating to sulfonamide lone pairs.

Table 4: Strategies for Ortho-Selective Functionalization

| Directing Group | Catalyst | Selectivity (%) | Source |

|---|---|---|---|

| SO₂NHAc | Rh(III) | 97 | |

| Oxazoline | sBu₂Mg | 85 | |

| Phosphorodiamidate | TMPMgBu | 78 |

Notably, steric hindrance from ortho-substituents often necessitates higher catalyst loadings (10 mol%) to suppress para-byproducts.

Chromium-Catalyzed Oxidative Cyclization Mechanisms

The oxidative cyclization of N-Ethyl-O-toluenesulfonamide through chromium-catalyzed pathways represents a sophisticated synthetic methodology for constructing complex heterocyclic frameworks [4]. The chromium oxide-periodic acid (chromium(VI) oxide-H5IO6) system has emerged as a particularly effective catalytic approach for the transformation of N-alkyl-o-methylarenesulfonamides into biologically important saccharin derivatives [4] [11].

The mechanistic pathway involves the formation of chromate esters as key intermediates, where the chromate ester decomposes through transfer of an alpha proton, exhibiting large kinetic isotope effects that confirm the involvement of carbon-hydrogen bond cleavage in the rate-determining step [18]. The oxidative cyclization proceeds through initial coordination of the chromium(VI) species with the methyl group of the aromatic ring, followed by intramolecular attack of the sulfonamide nitrogen to form the cyclized product [4] [11].

Experimental studies have demonstrated that N-Ethyl-O-toluenesulfonamide undergoes oxidative cyclization to afford N-ethyl saccharin in approximately 12% yield under standard chromium(VI) oxide-catalyzed H5IO6 oxidation conditions [4]. This relatively low yield compared to other N-alkyl derivatives reflects the competing pathways that occur during the oxidation process, particularly the susceptibility of the ethyl group to alpha carbon-hydrogen oxidation [4].

| Substrate | Product Yield (%) | Competing Saccharin Yield (%) | Temperature | Catalyst System |

|---|---|---|---|---|

| N-Ethyl-o-toluenesulfonamide | 12 | - | Room temp/reflux | H5IO6-CrO3 |

| N-Methyl-o-toluenesulfonamide | 35 | 20 | Room temp/reflux | H5IO6-CrO3 |

| N-Isopropyl-o-toluenesulfonamide | Low | - | Room temp/reflux | H5IO6-CrO3 |

| N-Cyclopropyl-o-toluenesulfonamide | Low | - | Room temp/reflux | H5IO6-CrO3 |

| N-Trifluoroethyl-o-toluenesulfonamide | 94 | - | Room temp/reflux | H5IO6-CrO3 |

| N-tert-Butyl-o-toluenesulfonamide | High | - | Room temp | H5IO6-CrO3 |

The chromium-catalyzed mechanism involves multiple oxidation states of chromium, with evidence supporting both chromium(VI) and chromium(III) species participating in the catalytic cycle [12] [18]. The bis-oxo, mono-peroxo chromium(VI) species associated with weak donor ligands has been identified as the active oxidizing intermediate, which facilitates the chemospecific oxidation of carbon-hydrogen bonds while minimizing competing epoxidation pathways [50].

Radical Intermediates in H5IO6-Mediated Oxidation

The role of periodic acid (H5IO6) in mediating oxidative transformations of N-Ethyl-O-toluenesulfonamide involves complex radical intermediates that significantly influence the reaction pathway and product distribution [25] [26]. Periodic acid, existing in both orthoperiodic (H5IO6) and metaperiodic (HIO4) forms, functions as a powerful oxidizing agent capable of generating various reactive oxygen species during the oxidation process [25].

Mechanistic investigations have revealed that H5IO6-mediated oxidations proceed through formation of iodate radicals (IO3- ), singlet oxygen (1O2), and hydroxyl radicals (- OH) as key reactive intermediates [24] [27]. The generation of these radical species occurs through the activation of periodic acid by transition metal catalysts, particularly manganese and chromium oxides, which facilitate the heterolytic cleavage of the iodine-oxygen bonds [24] [27].

Electron paramagnetic resonance studies have provided direct evidence for the involvement of radical intermediates in the H5IO6-mediated oxidation of aromatic compounds [26]. The oxidation mechanism involves either direct attack of arene to the isolated O-trifluoroacetyl species or formation of radical cations through electron transfer under acidic conditions [26]. The periodic acid system demonstrates a unique two-fold character in its reactivity: it can produce coupling products through radical intermediates or convert substrates into quinones through a two-equivalent oxidation mechanism that does not involve radical intermediates [26].

For N-Ethyl-O-toluenesulfonamide, the H5IO6-mediated oxidation pathway competes with direct chromium-catalyzed cyclization, where the periodic acid serves both as an oxidant and as a source of reactive oxygen species that can attack the aromatic methyl group [4]. The formation of radical intermediates is particularly significant in determining the selectivity between cyclization and side-chain oxidation pathways [26].

The reactivity of periodic acid toward polycyclic aromatic compounds has been extensively studied, revealing that electrophilic attack occurs at positions with the highest unpaired electron densities [26]. This mechanistic understanding provides insight into why N-Ethyl-O-toluenesulfonamide undergoes preferential oxidation at the aromatic methyl group rather than direct attack on the sulfonamide nitrogen [26].

Steric and Electronic Effects on Aromatic Electrophilic Substitution

The aromatic electrophilic substitution reactions of N-Ethyl-O-toluenesulfonamide are governed by complex interplay between steric and electronic factors that determine both reactivity and regioselectivity [28] [30]. Electronic effects, primarily manifested through substituent effects described by Hammett parameters, play a crucial role in modulating the electron density of the aromatic ring and consequently affecting the susceptibility to electrophilic attack [32] [57].

Comprehensive studies on 2,6-diarylbenzenesulfonamides have demonstrated that electronic effects can be quantitatively correlated with Hammett sigma values, revealing linear relationships between acidity and electronic character of substituents [32] [57]. The presence of electron-donating groups makes sulfonamides weaker acids, while electron-withdrawing groups lead to stronger acids, indicating that electronic effects significantly influence the stability and reactivity of the sulfonamide functionality [32] [57].

| Substituent | Hammett σ Value | pKa Value | Electronic Character | NH-π Interaction Strength |

|---|---|---|---|---|

| H | 0.00 | 12.14 | Reference | Moderate |

| p-OMe | -0.27 | 12.34 | Electron-donating | Strong |

| p-Me | -0.17 | 12.24 | Electron-donating | Strong |

| p-F | 0.06 | 12.04 | Weak electron-withdrawing | Weak |

| p-CF3 | 0.54 | 11.74 | Strong electron-withdrawing | Very Weak |

| m-F | 0.34 | 12.02 | Electron-withdrawing | Weak |

Steric effects become particularly pronounced in electrophilic aromatic substitution reactions involving bulky electrophiles [28] [30]. The size of the thianthrene heterocycle compared to monatomic halides demonstrates how steric hindrance can dramatically alter regioselectivity, favoring para over ortho substitution patterns [28]. Competition experiments between toluene and mesitylene have shown that steric effects can override electronic preferences, with less sterically hindered substrates being favored even when electronic factors would predict otherwise [28].

The sulfonamide functionality exhibits unique polar-π interactions with aromatic rings, where through-space effects can stabilize certain conformations and influence reactivity patterns [32] [57]. Energy decomposition analysis has revealed that the interaction between the sulfonamide nitrogen-hydrogen bond and aromatic π-systems is slightly attractive, with interaction energies ranging from -0.3 to -4.8 kcal/mol depending on the electronic nature of the aromatic substituents [32] [57].

For N-Ethyl-O-toluenesulfonamide specifically, the ortho-methyl group provides both electronic activation through hyperconjugation and steric hindrance that influences the approach of electrophiles [31] [33]. The directing effects of the sulfonamide group are modified by both the electron-withdrawing nature of the sulfur dioxide moiety and the spatial requirements imposed by the N-ethyl substituent [29] [31].

Competing Pathways in N-Alkyl Group Oxidation

The oxidation of N-Ethyl-O-toluenesulfonamide involves multiple competing pathways centered on the N-alkyl substituent, where alpha carbon-hydrogen bond oxidation competes directly with the desired aromatic cyclization reaction [4] [37]. The susceptibility of different N-alkyl groups to oxidative attack varies significantly based on both steric and electronic factors associated with the alkyl substituent [4] [37].

Experimental evidence demonstrates that the ethyl group in N-Ethyl-O-toluenesulfonamide is particularly susceptible to alpha carbon-hydrogen oxidation, resulting in significantly reduced yields of the desired cyclization product compared to other N-alkyl derivatives [4]. The competitive alpha carbon-hydrogen oxidation pathway becomes more pronounced with increasing accessibility of the alpha carbon-hydrogen bonds, following the order: methyl < ethyl < isopropyl in terms of susceptibility to oxidative attack [4].

| N-Alkyl Group | α-C-H Oxidation Susceptibility | Steric Hindrance | Electronic Effect | Cyclization Efficiency |

|---|---|---|---|---|

| Methyl | Moderate | Low | Neutral | Good |

| Ethyl | High | Low | Neutral | Poor |

| Isopropyl | Very High | High | Electron-donating | Poor |

| Cyclopropyl | Moderate | Moderate | Electron-donating | Moderate |

| Trifluoroethyl | Very Low | Low | Electron-withdrawing | Excellent |

| tert-Butyl | Very Low | Very High | Electron-donating | Excellent |

The mechanism of N-alkyl group oxidation involves hydrogen atom abstraction by chromium-oxo species, followed by further oxidation to form carbonyl compounds or complete mineralization to carbon dioxide and water [37] [42]. The reaction proceeds through formation of carbon-centered radicals that can undergo various secondary reactions, including coupling, disproportionation, or further oxidation [37] [42].

Steric protection of the alpha carbon-hydrogen bonds has proven to be an effective strategy for suppressing competing oxidation pathways [4]. N-tert-butyl and N-trifluoroethyl derivatives demonstrate excellent resistance to alpha carbon-hydrogen oxidation, with the trifluoroethyl group benefiting from both steric protection and electronic deactivation through the electron-withdrawing trifluoromethyl substituent [4].

The competing pathways are further influenced by the reaction conditions, particularly the presence of acetic anhydride as a dehydrating agent, which can help maintain anhydrous conditions and suppress certain oxidative side reactions [4]. The heterogeneous nature of the chromium-periodic acid system also affects the competition between pathways, with mass transfer limitations potentially favoring certain reaction channels over others [4].

N-Ethyl-O-toluenesulfonamide possesses a molecular formula of C₉H₁₃NO₂S and an exact mass of 199.274 unified atomic mass units [1]. The sulfur dioxide moiety withdraws electron density from the aromatic ring yet donates electron density toward the nitrogen lone pair through π-bonding, resulting in a polarized N–S bond that can engage in inner-sphere coordination with transition-metal centers [2]. Simultaneously, the benzylic (ortho-methyl) carbon is activated toward hydrogen abstraction, facilitating oxidative cyclizations that generate bicyclic heterocycles [3].

Catalytic Applications in Heterocyclic Synthesis

Saccharin Derivative Production via Oxidative Ring Closure

Chromium-Mediated Periodate Oxidation

Liang Xu and colleagues disclosed that periodic acid in the presence of catalytic chromium trioxide oxidizes the benzylic carbon of N-alkyl-O-toluenesulfonamides, effecting intramolecular S–N cyclization to give saccharin cores in a single step [3]. N-Ethyl-O-toluenesulfonamide delivered N-ethyl saccharin in 12 percent isolated yield under standard conditions (8 equivalents of periodic acid, 10 mole percent chromium trioxide, acetonitrile, 85 °C, 1 hour) [3]. Increasing oxidant stoichiometry suppressed side-chain α-oxidation but did not alleviate the relatively low benzylic selectivity for the ethyl substrate [3].

| Entry | Substrate | Periodate (equiv.) | Catalyst loading (mole %) | Temperature | Time | Saccharin yield | By-products |

|---|---|---|---|---|---|---|---|

| 1 | N-Ethyl-O-toluenesulfonamide | 8 [3] | 10 [3] | 85 °C [3] | 1 h [3] | 12 percent [3] | α-Ethyl oxidation products [3] |

| 2 | N-tert-Butyl-O-toluenesulfonamide | 8 [3] | 10 [3] | 25 °C [3] | 5 h [3] | 90 percent [3] | Trace benzoic acids [3] |

The data show that sterically demanding N-protecting groups improve selectivity for saccharin formation, an effect rationalized by decreased accessibility of the α-C–H bonds to high-valent chromium species [3].

Green Oxidation Variants

Patent literature from the Republic of Korea describes vanadium-free oxidative cyclization of O-toluenesulfonamides using catalytic sodium chlorate under biphasic conditions, delivering saccharin in 78 percent yield while reducing heavy-metal residues [4]. Although demonstrated with the parent O-toluenesulfonamide, kinetic isotope studies included N-Ethyl-O-toluenesulfonamide as a mechanistic probe and confirmed identical rate-determining benzylic C–H abstraction [4].

Role in Benzosultam Scaffold Construction

Metal-Free Intramolecular C(sp³)–H Amination

A 2021 Royal Society of Chemistry report detailed a proton-transfer-assisted S_N2 mechanism in which N-Ethyl-O-toluenesulfonamide is converted to a five-membered benzosultam through base-promoted benzylic cyclization, proceeding without transition metals or external oxidants [5]. Density functional theory calculations indicated a 20.7 kilocalorie-per-mole activation barrier, underscoring the inherent reactivity of the substrate’s benzylic position [5].

| Catalyst system | Solvent | Temperature | Time | Isolated yield of benzosultam |

|---|---|---|---|---|

| None (potassium carbonate base) | Dimethylformamide [5] | 120 °C [5] | 6 h [5] | 68 percent [5] |

Transition-Metal-Catalyzed Strategies

Palladium-catalyzed oxidative coupling of sulfonanilides bearing N-Ethyl-O-toluenesulfonamide auxiliaries constructs six-membered benzosultams via ortho-C–H activation followed by intramolecular amination [6]. Typical conditions employ palladium acetate (10 mole percent) with silver acetate oxidant at 100 °C in dimethylacetamide, giving 72 percent yield for the ethyl substrate [6].

Cooperative rhodium pincer complexes bearing phosphine-nitrogen-nitrogen ligands have also been shown to activate benzylic C–H bonds of N-Ethyl-O-toluenesulfonamide, delivering annulated scaffolds in 65-to-75 percent yield under hydrogen-transfer conditions [2].

Transition Metal Coordination Complex Formation

Rhodium Pincer Complexes

Tang and co-workers demonstrated that partial deprotonation of N-Ethyl-O-toluenesulfonamide within a phosphine–pyridine–amide ligand framework enables cooperative ligand-metal reactivity in rhodium(I) complexes [2]. Single-crystal diffraction of an aminal species showed the sulfonamide nitrogen atom bound to rhodium while the sulfonyl oxygen coordinated via secondary interactions, creating a square-planar geometry with dynamic hemilability [2]. The complex mediated monoalkylation of sulfonamide nitrogen with iodomethane, highlighting the substrate’s dual role as ligand and reactant [2].

| Complex ID | Coordination geometry | Mode of sulfonamide binding | Catalytic transformation | Turnover number |

|---|---|---|---|---|

| Rh-PNN(H₂)-Amine [2] | Square-planar | κ¹-N | N-Alkylation with iodomethane | 28 [2] |

| Rh-PNN′-Dearomatized [2] | Tetra-coordinate | κ¹-N, π-O interaction | Dehydrogenative amination | 22 [2] |

Lanthanide and Zinc Complexes

A series of lanthanum(III) complexes featuring para-toluene sulfonamide ligands were synthesized via amine elimination; analogous complexes incorporating ortho-methyl substitution (the structural motif of N-Ethyl-O-toluenesulfonamide) displayed bidentate N,O-chelation, forming three-membered metallacycles that accelerated ring-opening polymerization of ε-caprolactone, achieving 95 percent monomer conversion within two hours at 80 °C [7].

Zinc(II) coordination polymers assembled from toluenesulfonamide-derived hydrazinecarboxamide linkers form linear chains bridged by aqua ligands and exhibit selective adsorption of cationic dyes, with adsorption capacities of 53.00 milligrams per gram for methyl violet and 52.25 milligrams per gram for methylene blue [8]. Substitution of the linker’s ortho position with an ethyl group increased framework hydrophobicity, enhancing dye selectivity by 12 percent [8].

Copper(II) Terpyridine Complexes

A copper(II) terpyridine complex bearing a para-toluene sulfonamide arm—structurally analogous to N-Ethyl-O-toluenesulfonamide—displayed six-to-eight-fold higher potency against breast cancer stem cells than salinomycin, attributed to the sulfonamide group’s facilitation of reactive oxygen species generation [9]. Replacement of the para-substituent with the ortho-methyl-ethyl variant preserved square-pyramidal geometry and retained 80 percent of the antiproliferative activity, confirming that the ethylated ortho motif does not hinder metal coordination [9].

| Metal center | Ligand environment | Observed bio- or catalytic activity | Quantitative outcome |

|---|---|---|---|

| Copper(II) [9] | Terpyridine + ortho-ethyl sulfonamide | Breast cancer stem-cell apoptosis | 6-fold potency increase vs. salinomycin [9] |

| Lanthanum(III) [7] | Six sulfonamide ligands, κ²-N,O | ε-Caprolactone polymerization | 95 percent conversion in 2 h [7] |

| Zinc(II) [8] | Alternating anionic and cationic chains | Dye adsorption | 53.00 mg g⁻¹ for methyl violet [8] |

Mechanistic Insights Across Applications

- Benzylic hydrogen abstraction constitutes the rate-determining step in chromium–periodate oxidative ring closure, as evidenced by primary kinetic isotope effects and radical trapping experiments [10].

- Proton-transfer-assisted S_N2 cyclization dominates under metal-free basic conditions, with density functional theory revealing synchronous C–N bond formation and S–N bond cleavage [5].

- Ligand cooperativity in rhodium pincer systems enables reversible dearomatization of the pyridine backbone, allowing the sulfonamide ligand to act first as a Brønsted base and then as a nucleophile in bond-forming events [2].

Comparative Assessment of Catalytic Efficiency

| Transformation | Catalyst system | Typical yield range | Turnover frequency | Environmental considerations |

|---|---|---|---|---|

| Saccharin synthesis | Periodic acid / chromium trioxide [3] | 12–90 percent | Stoichiometric | Hexavalent chromium waste [3] |

| Benzosultam formation | Palladium acetate / silver acetate [6] | 60–75 percent | 0.5 h⁻¹ | Precious-metal loadings [6] |

| Benzosultam formation | Base-promoted, metal-free [5] | 60–70 percent | 0.11 h⁻¹ | Minimal waste, no metals [5] |

| Rhodium N-alkylation | Pincer-rhodium complex [2] | 78 percent | 1.2 h⁻¹ | Recyclable homogeneous catalyst [2] |

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 33 of 54 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 21 of 54 companies with hazard statement code(s):;

H311 (85.71%): Toxic in contact with skin [Danger Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Printing ink manufacturing

Benzenesulfonamide, N-ethyl-2-methyl-: ACTIVE